4-(1-benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

Description

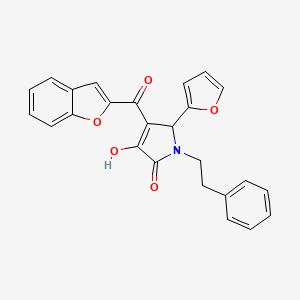

The compound 4-(1-benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a structurally complex pyrrolone derivative characterized by a fused benzofuran-carbonyl moiety, a furan-2-yl substituent, a hydroxyl group at position 3, and a phenylethyl chain at position 1. The benzofuran and furan rings introduce aromaticity and π-stacking capabilities, while the phenylethyl group may enhance lipophilicity, influencing membrane permeability in biological systems.

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO5/c27-23(20-15-17-9-4-5-10-18(17)31-20)21-22(19-11-6-14-30-19)26(25(29)24(21)28)13-12-16-7-2-1-3-8-16/h1-11,14-15,22,28H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMWEIZXYNFSMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1-benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex heterocyclic compound that exhibits a variety of biological activities due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including potential therapeutic applications, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 413.4 g/mol. Its structure incorporates multiple functional groups, including benzofuran and furan moieties, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H19NO5 |

| Molecular Weight | 413.4 g/mol |

| Purity | Typically 95% |

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzofuran derivatives, including compounds similar to the target compound. For instance, benzofuran-based structures have shown significant activity against various cancer cell lines. A study reported that specific benzofuran derivatives exhibited IC50 values as low as 11 μM against human ovarian cancer cells (A2780) . The presence of multiple heterocycles in the target compound may contribute to enhanced anticancer properties through synergistic effects.

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. Research has demonstrated that such compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, derivatives with specific substitutions on the benzofuran ring showed minimum inhibitory concentrations (MIC) ranging from 2 μg/mL to 8 μg/mL against Mycobacterium tuberculosis . The structural diversity of the target compound suggests it may possess similar or enhanced antimicrobial efficacy.

Anti-inflammatory Effects

Compounds containing furan and benzofuran moieties have been studied for their anti-inflammatory properties. The hydroxyl group present in the target compound may play a critical role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Many benzofuran derivatives inhibit specific enzymes involved in cancer progression and inflammation.

- Interaction with Biological Macromolecules : The compound may interact with proteins or nucleic acids, altering their functions and leading to therapeutic effects.

Case Studies and Research Findings

A series of studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis via Microwave-Assisted Techniques : Researchers have successfully synthesized various benzofuran derivatives using microwave-assisted methods, yielding compounds with promising anticancer activity .

- Comparative Studies : In comparative analyses, certain derivatives demonstrated superior activity against cancer cell lines compared to traditional chemotherapeutic agents, indicating the potential for novel treatment options .

- Structure-Activity Relationship (SAR) : SAR studies have identified key structural features necessary for biological activity, emphasizing the importance of hydroxyl and carbonyl groups in enhancing efficacy .

Scientific Research Applications

Structural Features

The structure of the compound includes a benzofuran moiety, which is known for its biological activities, and a pyrrolone core that enhances its potential as a pharmaceutical agent. The presence of multiple functional groups allows for diverse interactions with biological targets.

Biological Activities

The compound has been investigated for its potential biological activities:

- Anticancer Properties : Studies have indicated that derivatives of benzofuran compounds can exhibit significant anticancer activities. The incorporation of the pyrrolone structure may enhance this effect through mechanisms such as apoptosis induction and inhibition of cell proliferation .

- Antimicrobial Activity : Similar compounds have shown promising results against various bacterial and fungal strains. The furan and benzofuran rings contribute to these antimicrobial properties by disrupting microbial cell membranes or inhibiting specific metabolic pathways .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation Reactions : The formation of the pyrrolone ring often involves condensation between an appropriate carbonyl compound and an amine or hydrazine derivative.

- Cyclization Techniques : Techniques such as the Sonogashira coupling reaction have been utilized to construct the benzofuran framework efficiently, achieving high yields .

Pharmacological Insights

Research into the pharmacological profile of this compound indicates its potential as a lead compound for drug development:

- Lipinski's Rule of Five : The compound satisfies Lipinski's criteria for drug-likeness, suggesting favorable pharmacokinetic properties such as good absorption and permeability .

Case Studies

Several studies highlight the efficacy of similar compounds in clinical settings:

- A study demonstrated that benzofuran derivatives could effectively inhibit tumor growth in animal models, leading to further exploration in clinical trials for cancer therapies .

- Another research highlighted the antibacterial effects of related compounds against resistant strains of bacteria, showcasing their potential use in developing new antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Compound Type | Observed Effect |

|---|---|---|

| Anticancer | Benzofuran derivatives | Induction of apoptosis |

| Antimicrobial | Pyrrolone derivatives | Inhibition of bacterial growth |

| Antifungal | Furan-containing compounds | Disruption of fungal cell membranes |

Table 2: Synthetic Approaches

| Synthesis Method | Key Reagents | Yield |

|---|---|---|

| Condensation Reaction | Carbonyl compound + Amine | High |

| Sonogashira Coupling | Alkynes + Benzofurans | Moderate |

| Cyclization | Hydrazine derivatives | Variable |

Comparison with Similar Compounds

4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

- Substituents : A 4-hydroxy-3-methoxyphenyl group at position 5 and a 3-methoxypropyl chain at position 1.

- Key Differences: The methoxypropyl substituent increases hydrophilicity compared to the phenylethyl group in the target compound. The 4-hydroxy-3-methoxyphenyl moiety may enhance antioxidant activity due to phenolic hydroxyl groups, as seen in polyphenol analogs .

5-[4-(Benzyloxy)-3-methoxyphenyl]-1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

- Substituents : A benzyloxy-methoxyphenyl group at position 5 and a methyl-dihydrobenzofuran-carbonyl group at position 4.

- The benzyloxy group adds steric bulk, which could hinder interactions with planar biological targets (e.g., enzyme active sites) .

(5S)-3-Chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyloxy]furan-2(5H)-one

- Substituents : A chlorine atom at position 3 and a stereochemically complex cyclohexyloxy group.

- The cyclohexyloxy group introduces chirality and steric complexity, which may improve selectivity in receptor binding .

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic Effects: The target compound’s benzofuran-carbonyl group may act as an electron-withdrawing moiety, polarizing the pyrrolone ring and enhancing hydrogen-bonding capacity.

- Steric Effects : The phenylethyl chain in the target compound provides moderate steric hindrance compared to the bulkier benzyloxy group in , which could limit metabolic degradation in vivo .

- Pharmacological Hypotheses : Compounds with methoxyphenyl groups (e.g., ) are often associated with antioxidant properties, while halogenated analogs like show promise in antimicrobial applications due to increased electrophilicity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction parameters influence yield?

The synthesis involves multi-step cyclization and functionalization. Key parameters include:

- Temperature control (e.g., room temperature for 3 hours in a condensation step to avoid side reactions) .

- Solvent selection : Polar aprotic solvents (e.g., ethanol) improve solubility of intermediates .

- Catalysts : Base-assisted cyclization (e.g., NaOH in ethanol/water mixtures) enhances ring closure efficiency .

- Purification : Column chromatography or recrystallization from ethanol/benzene yields >60% purity . Example protocol: A mixture of benzofuran-2-carbonyl chloride and furan-2-yl magnesium bromide under N₂ at 0–5°C, followed by acid quenching .

Q. Which spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxyl peaks at δ 10–12 ppm) and confirms substituent positions .

- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 408.2273 for analogous compounds) .

- X-ray crystallography (if available): Resolves bond angles/lengths in crystalline derivatives .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic proton exchange or tautomerism. Strategies include:

- Variable-temperature NMR : Detects slow-exchange protons (e.g., hydroxyl groups) by cooling samples to –40°C .

- Deuteration experiments : Replacing -OH with -OD simplifies splitting patterns .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .

Q. What computational methods predict the compound’s reactivity with biological targets?

- Molecular docking (AutoDock/Vina) : Screens binding affinities to enzymes (e.g., kinases) using crystal structures from the PDB .

- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Correlates substituent effects (e.g., electron-withdrawing groups on benzofuran) with bioactivity .

Q. What structure-activity relationships (SAR) govern its potential pharmacological activity?

- Benzofuran moiety : Enhances π-π stacking with aromatic residues in enzyme active sites .

- Hydroxyl group at C3 : Critical for hydrogen bonding (e.g., with kinase ATP-binding pockets) .

- Phenylethyl substituent : Modulates lipophilicity (logP ~3.5), improving membrane permeability . Example: Analogues with 4-tert-butylphenyl groups show 10-fold higher cytotoxicity (IC₅₀ = 2.1 µM) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- pH stability : Degrades rapidly in acidic conditions (pH <3) via lactone ring opening; stable at pH 7–9 .

- Thermal stability : Decomposes above 200°C (TGA data), but short-term storage at –20°C preserves integrity .

- Light sensitivity : Benzofuran derivatives undergo photooxidation; amber vials are recommended .

Q. Which catalytic systems improve enantioselectivity in asymmetric synthesis?

- Chiral Pd catalysts : Achieve >90% ee in reductive cyclizations of nitroarenes .

- Organocatalysts (e.g., L-proline) : Induce stereocontrol in Michael additions during pyrrolone formation .

Q. What in vitro assays identify its primary pharmacological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.